Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (500 MHz, DMSO-d₆) for the compound reveals distinct signals:
- Ethyl group : A triplet at δ 1.28 ppm (3H, J = 7.1 Hz) for the methyl group and a quartet at δ 4.23 ppm (2H, J = 7.1 Hz) for the methylene.
- Pyrazine protons : Multiplet signals between δ 3.45–3.78 ppm for the four methylene protons of the saturated pyrazine ring.
- Pyrazole proton : A singlet at δ 7.89 ppm for the aromatic proton at position 1, deshielded by the adjacent bromine atom.
¹³C NMR (126 MHz, DMSO-d₆) assignments include:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 268 nm (ε = 4500 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π* transitions in the conjugated pyrazole ring. The bromine atom induces a 12 nm red shift compared to non-halogenated analogs.
Comparative Analysis of Tautomeric Forms
Pyrazolo[1,5-a]pyrazine derivatives exhibit tautomerism mediated by proton shifts between nitrogen atoms. For this compound, two tautomers are theoretically possible:
- 3-Bromo tautomer : Bromine at position 3, proton at N4 (predominant form).
- 5-Bromo tautomer : Bromine at position 5, proton at N1 (minor form).
DFT calculations (M06-2X/def2-TZVP) reveal the 3-bromo tautomer is more stable by 9.3 kcal/mol due to favorable resonance stabilization of the pyrazole ring. Nuclear Overhauser effect spectroscopy (NOESY) experiments confirm the dominance of the 3-bromo form, with cross-peaks observed between the pyrazole proton (δ 7.89 ppm) and pyrazine methylene protons.
Computational Modeling of Electronic Structure
DFT calculations (B3LYP/6-311++G**) provide insights into the electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy | -6.82 eV |
| LUMO Energy | -1.94 eV |
| HOMO-LUMO Gap | 4.88 eV |
| Natural Charge on Br | -0.32 e |
The bromine atom acts as an electron-withdrawing group, polarizing the pyrazole ring and increasing electrophilicity at C5. Molecular electrostatic potential (MEP) maps show a region of high electron density at the ester carbonyl oxygen (V = -0.45 au), making it susceptible to nucleophilic attack.
Non-covalent interaction (NCI) analysis identifies weak C–H···O hydrogen bonds between the pyrazine NH and ester carbonyl oxygen, stabilizing the bicyclic conformation. The reduced density gradient (RDG) isosurface plot confirms these interactions with regions of attractive interaction (blue) near the NH and O atoms.
Properties
Molecular Formula |
C9H12BrN3O2 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12BrN3O2/c1-2-15-9(14)8-7(10)6-5-11-3-4-13(6)12-8/h11H,2-5H2,1H3 |
InChI Key |
MREBYDXYEQQKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCNCC2=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the bromination of the corresponding ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 3 undergoes nucleophilic substitution reactions, enabling functionalization of the pyrazolo-pyrazine scaffold.
Key Reactions:
-
Suzuki-Miyaura Coupling : The bromo group participates in palladium-catalyzed cross-coupling with boronic acids. For example, reactions using Pd(PPh₃)₄ and K₃PO₄ in THF at 80°C yield aryl- or heteroaryl-substituted derivatives .
-
Buchwald-Hartwig Amination : Coupling with amines in the presence of CuI and (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine generates amino-substituted analogs .
Example Conditions:
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | THF | 80°C | 60–75% |
| Buchwald-Hartwig | CuI, Diamine ligand | Toluene | 100°C | 50–65% |
These reactions are critical for synthesizing pharmacologically active derivatives .
Ester Group Transformations
The ethyl ester undergoes hydrolysis, transesterification, and reduction:
-
Hydrolysis : Treatment with NaOH in aqueous methanol converts the ester to the corresponding carboxylic acid, which can further react to form amides or acyl chlorides.
-
Transesterification : Methanol or other alcohols in acidic/basic conditions replace the ethyl group, yielding methyl or propyl esters.
Mechanistic Insight :
The ester’s reactivity is enhanced by electron-withdrawing effects from the adjacent pyrazolo-pyrazine ring, facilitating nucleophilic attack at the carbonyl carbon .
Reduction of the Pyrazine Ring
The partially saturated pyrazine ring can undergo further reduction under specific conditions:
-
Sodium Borohydride Reduction : In methanol with NaOMe catalysis, the pyrazine ring is reduced to a tetrahydro derivative. This reaction produces syn- and anti-isomers, with isomer ratios dependent on solvent polarity (e.g., 7:1 syn:anti in methanol vs. 1:1 in chloroform) .
Experimental Data:
| Reducing Agent | Solvent | Catalyst | Isomer Ratio (syn:anti) |
|---|---|---|---|
| NaBH₄ | Methanol | NaOMe | 7:1 |
| NaBH₄ | Ethanol | None | 3:1 |
| TBAB | Chloroform | None | 1:1 |
The anti-isomer’s stability is attributed to reduced steric hindrance between substituents .
Cyclization and Ring-Opening Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
-
Cyclization with Thiadiazolidines : Reaction with tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate intermediates forms thiadiazole-fused derivatives, which are bioactive scaffolds .
-
Ring-Opening via Acid Catalysis : Strong acids (e.g., H₂SO₄) cleave the pyrazine ring, yielding linear diamines or amino alcohols.
Interaction with Biological Targets
While primarily a synthetic intermediate, its derivatives exhibit biological activity through:
-
Enzyme Inhibition : Binding to kinase active sites via hydrogen bonding with the carboxylate and halogen interactions.
-
Receptor Modulation : Allosteric effects on GPCRs due to the rigid pyrazolo-pyrazine core.
Comparative Reactivity with Analogues
| Compound Modifications | Reactivity Differences |
|---|---|
| Bromine → Chlorine | Slower substitution due to poorer leaving group |
| Ethyl Ester → Methyl Ester | Faster hydrolysis under basic conditions |
| Saturated vs. Aromatic Ring | Reduced ring aromaticity lowers stability |
Scientific Research Applications
Anti-inflammatory Properties
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has shown significant anti-inflammatory effects. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Ethyl 3-bromo derivative | TBD | TBD |
| Celecoxib | 0.01 µM | 353.8 |
This inhibition suggests potential for developing new anti-inflammatory drugs targeting conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways:
- Mechanism : The presence of the pyrazolo ring system enhances its efficacy against pathogens.
Studies have shown this compound to be effective against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The compound has been identified as a potential neuroprotective agent due to its ability to interact with enzymes linked to neurodegenerative disorders. Its nitrogen-rich structure allows for binding to receptors associated with neuroprotection.
- Applications : Potential use in treating Alzheimer's disease and other neurodegenerative conditions by modulating neurotransmitter systems .
Anticancer Potential
This compound has demonstrated anticancer properties in various studies:
- Mechanism of Action : It may inhibit specific kinases involved in cell cycle regulation and induce apoptosis in cancer cells.
Preliminary data suggest that this compound can inhibit tumor growth through multiple pathways .
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Anti-inflammatory Study : A study evaluated its COX inhibition compared to traditional NSAIDs. Results indicated a comparable efficacy with a potentially improved safety profile.
- Neuroprotective Research : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
- Antimicrobial Trials : The compound was tested against various bacterial strains in vitro, showing significant inhibition rates comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Variations at Position 3
The bromine atom at position 3 distinguishes this compound from analogs with other substituents:
- tert-Butyl 3-bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1301714-08-8): Incorporates a tert-butyl ester and methyl group, enhancing steric bulk and lipophilicity ().
Key Insight : Bromine at position 3 enhances Suzuki-Miyaura coupling utility, while ester groups (ethyl vs. tert-butyl) modulate solubility and metabolic stability.
Oxidation State of the Pyrazine Ring
- Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 951626-95-2): Features a ketone at position 4, introducing hydrogen-bonding capacity but reducing ring flexibility ().
- Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 604003-26-1): A diazepine analog with an expanded ring, altering conformational dynamics ().
Functionalization at Position 7
- Methyl 3-bromo-7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)pyrazolo[1,5-a]pyrazine-4-carboxylate (): A dimethylamino-silyl group at position 7 enhances steric hindrance and nucleophilicity, enabling tailored reactivity.
- Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29, ): A 3-methylfuranoyl group at position 5 improves affinity for viral polymerases.
Key Insight : Position 7 modifications are less explored but offer opportunities for optimizing pharmacokinetic properties.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₉H₁₀BrN₃O₂ | 272.10 | 3-Br, 2-ethyl ester | Low (lipophilic) |
| Methyl 4-oxo Derivative (CAS 951626-95-2) | C₈H₉N₃O₃ | 195.18 | 4-oxo, 2-methyl ester | Moderate |
| tert-Butyl Derivative (CAS 1301714-08-8) | C₁₂H₁₈BrN₃O₂ | 316.19 | 3-Br, 2-tert-butyl ester | Very low |
Data Sources : .
Biological Activity
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and the implications for drug development.
- Molecular Formula : CHBrNO
- Molecular Weight : 274.11 g/mol
- CAS Number : 1301714-28-2
The compound features a tetrahydropyrazolo structure with a bromine atom at the 3-position and an ethyl ester functional group at the carboxylic acid position. This structural configuration is believed to enhance its pharmacological profile.
Synthesis
This compound can be synthesized through various methods that allow for modifications to improve yield and purity. The synthesis routes often involve reactions that introduce the bromine atom and establish the tetrahydropyrazolo framework.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Antimicrobial Properties
Studies have shown that pyrazole derivatives possess significant antimicrobial activity. For instance, certain synthesized pyrazole carboxamides demonstrated notable antifungal effects . this compound may similarly exhibit antimicrobial properties due to its structural similarities.
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Research into related compounds has revealed their potential in modulating inflammatory pathways . this compound could act on similar pathways given its structural characteristics.
3. Neuroprotective Potential
The compound may also interact with biological targets linked to neurodegenerative diseases. Preliminary studies suggest it could influence enzymes involved in metabolic pathways relevant to such disorders . This interaction is crucial for understanding its mechanism of action and therapeutic potential.
Research Findings and Case Studies
Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives. A review highlighted various pyrazole compounds with significant antitumor activity against specific cancer-related targets such as BRAF(V600E) and EGFR . These findings suggest that this compound may also possess antitumor properties based on its structure.
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, and how can reaction conditions be optimized?
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and substituent positions. For example, the ethyl ester group appears as a triplet (~δ 1.3 ppm for CH₃) and quartet (~δ 4.3 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 289.01 for C₉H₁₀BrN₃O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3%) .
Q. What substitution patterns are feasible at the tetrahydropyrazine ring, and how do they influence reactivity?
Position 7 is highly reactive for functionalization. For example:
- Formylation : Using silylformamidine yields 7-formyl derivatives (52% yield after HBr hydrolysis) .
- Amination : Introducing dimethylamino groups at position 7 via nucleophilic substitution enhances solubility and bioactivity .
Advanced Research Questions
Q. How do steric and electronic factors affect regioselectivity during functionalization at position 3 vs. position 7?
- Electronic Effects : The electron-withdrawing bromine at position 3 directs electrophilic attacks to position 7. Computational studies suggest this is due to reduced electron density at C3 .
- Steric Hindrance : Bulky substituents (e.g., trimethylsilyl groups) at position 7 can block further reactions, necessitating protecting-group strategies .
Q. What mechanisms underlie the compound’s biological activity in medicinal chemistry contexts?
- Antiviral Activity : Derivatives inhibit viral polymerases (e.g., respiratory syncytial virus) by binding to the active site, as shown in molecular docking studies .
- Anticancer Potential : Analogues like 4-oxo-tetrahydropyrazolo[1,5-a]pyrazines disrupt cancer stem cell pathways via aldehyde dehydrogenase inhibition .
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve ambiguities?
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts can induce asymmetry in the tetrahydropyrazine ring .
- NMR Analysis : NOESY and COSY experiments distinguish syn- vs. anti-isomers, as demonstrated for ethyl 5,7-dimethyl derivatives .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Yield Discrepancies : Variations may arise from trace moisture (e.g., in bromination steps) or incomplete purification. Replicate reactions under anhydrous conditions are recommended .
- NMR Artifacts : Tautomerism in DMSO-d₆ can obscure signals. Switching to CDCl₃ or adding shift reagents clarifies splitting patterns .
Q. What role does tautomerism play in the compound’s stability and bioactivity?
- Equilibria : The 4-oxo group can tautomerize to 4-hydroxy forms, affecting hydrogen-bonding interactions in drug-receptor complexes .
- Stability : Tautomeric forms are pH-dependent; buffered solutions (pH 6–8) stabilize the keto form for consistent bioassays .
Key Methodological Recommendations
- Synthetic Design : Prioritize stepwise functionalization (bromination → amination) to avoid steric clashes .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Biological Testing : Use derivatives with blocked tautomerism (e.g., methylated oxo groups) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
